

Hypothetical Cross-Reactivity Analysis of Methyl 3-(3-azetidinyloxy)benzoate

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Compound of Interest

Compound Name: Methyl 3-(3-azetidinyloxy)benzoate

Cat. No.: B1394654

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Disclaimer: The following data and experimental protocols are hypothetical and for illustrative purposes only. No public cross-reactivity studies for **Methyl 3-(3-azetidinyloxy)benzoate** were identified. This guide is intended to demonstrate how such a study would be designed and presented for a research audience.

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of **Methyl 3-(3-azetidinyloxy)benzoate** against a panel of alternative compounds. The primary target for this series is postulated to be the Vesicular Monoamine Transporter 2 (VMAT2), a critical protein in the central nervous system responsible for loading monoamine neurotransmitters into synaptic vesicles. Cross-reactivity is assessed against other key monoamine transporters and a selection of common off-targets to determine selectivity.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC₅₀ in nM) of **Methyl 3-(3-azetidinyloxy)benzoate** and structurally related hypothetical compounds against the primary target (VMAT2) and a panel of off-targets. Lower IC₅₀ values indicate higher potency.

Compound	Structure	VMAT2 (IC50 nM)	DAT (IC50 nM)	SERT (IC50 nM)	NET (IC50 nM)	M1 Muscarinic (IC50 nM)	hERG (IC50 nM)
M-3-AOB (Lead)	Methyl 3-(3-azetidinyloxy)benzoate	25	>10,000	>10,000	8,500	>20,000	>30,000
Compound A (Para-isomer)	Methyl 4-(3-azetidinyloxy)benzoate	150	>10,000	>10,000	9,200	>20,000	>30,000
Compound B (Ortho-isomer)	Methyl 2-(3-azetidinyloxy)benzoate	800	>10,000	>10,000	>10,000	>20,000	>30,000
Compound C (Ethyl Ester)	Ethyl 3-(3-azetidinyloxy)benzoate	45	>10,000	>10,000	7,800	>20,000	>30,000
Compound D (Free Acid)	3-(3-azetidinyloxy)benzoic acid	5,500	>20,000	>20,000	>20,000	>20,000	>30,000

Experimental Protocols

VMAT2 Inhibition Assay (Hypothetical Protocol)

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into vesicles expressing VMAT2.

- **Vesicle Preparation:** Synaptic vesicles are prepared from rat striatum or from a cell line stably expressing human VMAT2.
- **Reaction Mixture:** Vesicles are incubated in a buffer solution containing 0.32 M sucrose, 10 mM HEPES-KOH (pH 7.4), and ATP to energize the transporter.
- **Competition Assay:** A fixed concentration of [³H]dihydropyridylbenzazepine (a high-affinity VMAT2 ligand) is added to the reaction mixture along with a range of concentrations of the test compound (e.g., from 0.1 nM to 30,000 nM).
- **Incubation:** The mixture is incubated at 37°C for a defined period (e.g., 20 minutes) to allow for binding to reach equilibrium.
- **Termination and Filtration:** The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.
- **Quantification:** The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- **Data Analysis:** The percentage of inhibition at each test compound concentration is calculated relative to controls (no inhibitor). IC₅₀ values are determined by fitting the data to a four-parameter logistic equation using non-linear regression analysis.

Off-Target Selectivity Panel (General Protocol)

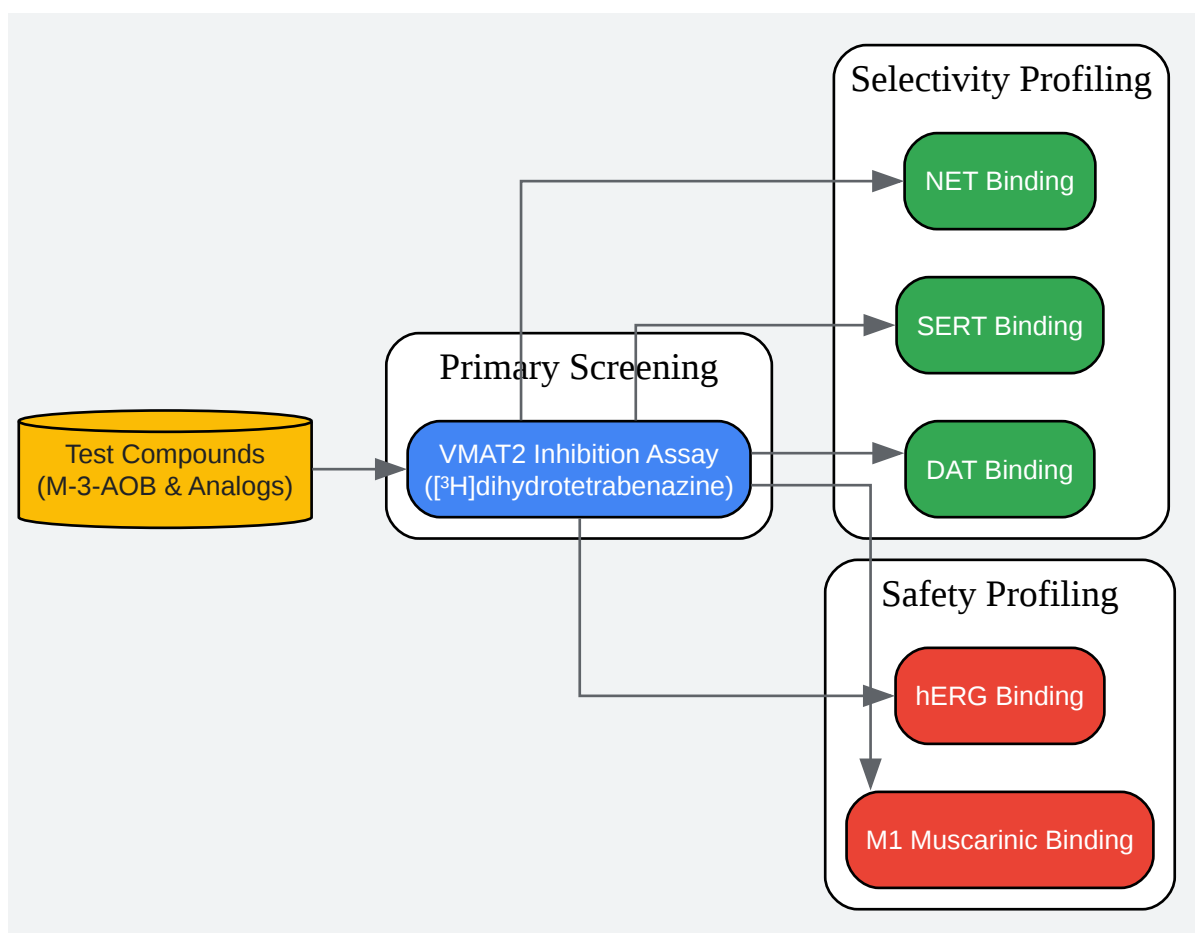
A standard panel of radioligand binding assays is used to assess activity at other transporters and receptors.

- **Target Preparation:** Membranes are prepared from cells recombinantly expressing the target of interest (e.g., DAT, SERT, NET, M1 Muscarinic receptor, hERG channel).
- **Assay Conditions:** For each target, a specific radioligand and buffer system are used.
- **Competition Binding:** A fixed concentration of the appropriate radioligand is incubated with the cell membranes in the presence of a high concentration of the test compound (e.g., 10

μM or 30 μM).

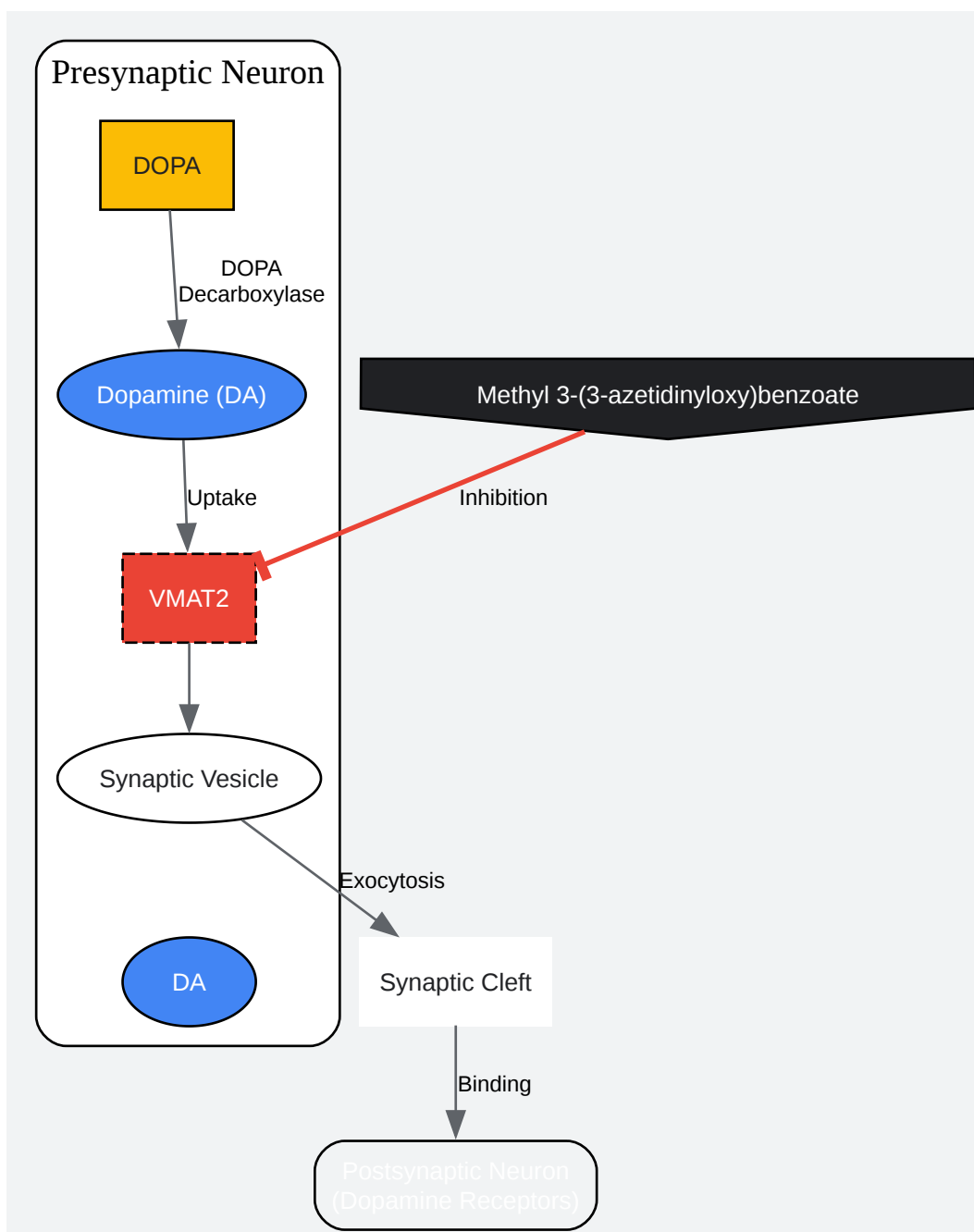
- Incubation and Detection: Following incubation, bound and free radioligand are separated by filtration, and the bound radioactivity is quantified.
- Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. If significant inhibition (>50%) is observed, a full concentration-response curve is generated to determine the IC₅₀ value.

Visualizations



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Caption: Cross-reactivity screening cascade for VMAT2 inhibitors.



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Caption: Simplified VMAT2 mechanism of action and point of inhibition.

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